3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine

Medicinal chemistry Kinase inhibitor design Stereochemistry

Medicinal chemistry teams screening for kinase inhibitors often face a gap in chiral, regioisomerically pure tool compounds for SAR around the AAK1 ATP pocket. This compound directly addresses that need: - Provides a unique 3-(3-chlorophenyl) pharmacophore paired with a chiral 1-(pyridin-3-yl)ethyl amine linker, enabling exploration of stereospecific AAK1 binding not accessible with achiral analogs like LP-935509. - Serves as an essential regioisomeric specificity control: with at least seven known C19H16ClN5 isomers, its certified NLT 98% purity and ISO manufacturing documentation ensure that observed biological activity is attributable to this specific scaffold. - Lower MW (349.82) and favorable predicted CNS drug-likeness parameters make it a synthetically tractable lead for neuropathic pain or schizophrenia programs targeting AAK1/ErbB4 signaling.

Molecular Formula C19H16ClN5
Molecular Weight 349.8 g/mol
Cat. No. B12956210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine
Molecular FormulaC19H16ClN5
Molecular Weight349.8 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)NC2=NC3=C(C=NN3C=C2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H16ClN5/c1-13(15-5-3-8-21-11-15)23-18-7-9-25-19(24-18)17(12-22-25)14-4-2-6-16(20)10-14/h2-13H,1H3,(H,23,24)
InChIKeyOIAUVWHCJFWXMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine: Identity & Procurement Baseline


3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine (CAS 1111106-62-7; molecular formula C19H16ClN5; molecular weight 349.82 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored as ATP-competitive kinase inhibitors, particularly against adaptor-associated kinase 1 (AAK1) and cyclin-dependent kinases (CDKs) [1]. This compound features three distinguishing structural elements: a 3-(3-chlorophenyl) substituent on the pyrazolo ring, a secondary amine linker at the 5-position of the pyrimidine, and a chiral 1-(pyridin-3-yl)ethyl side chain that introduces stereochemical complexity absent in many simpler analogs . The pyrazolo[1,5-a]pyrimidine core serves as an adenine bioisostere, enabling ATP-binding site occupancy across multiple kinase families, while the specific substitution pattern on this compound creates a unique pharmacophoric profile that differentiates it from both earlier-generation AAK1 inhibitors (e.g., LP-935509) and other in-class screening compounds [2].

Why Generic Pyrazolo[1,5-a]pyrimidine Analogs Are Not Suitable Substitutes


Within the C19H16ClN5 isomer space alone, at least seven distinct pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine regioisomers exist, each with different chlorine substitution positions and amine linker connectivity that alter kinase selectivity profiles . The target compound's specific 3-(3-chlorophenyl) substitution on the pyrazolo ring combined with the 5-position N-(1-(pyridin-3-yl)ethyl)amine side chain creates a unique three-dimensional pharmacophore that cannot be replicated by isomers such as 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine or N-benzyl-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The presence of a chiral methyl group on the pyridinyl ethyl linker further distinguishes this compound from achiral analogs, potentially conferring stereospecific binding interactions with kinase ATP pockets . The closest structurally characterized analog, DB07698 (3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine), replaces the pyridin-3-yl ethyl group with a simple 3-chlorophenyl substituent on the 5-amine, resulting in a fundamentally different hydrogen-bonding capacity (lacking the pyridine nitrogen acceptor) and altered target engagement with serine/threonine-protein kinase haspin rather than the AAK1/CDK family [1].

Quantitative Differentiation Evidence vs. Closest Kinase Inhibitor Analogs


Chiral Pyridinylethyl Side Chain vs. Achiral 5-Amine Substituents

3-(3-Chlorophenyl)-N-(1-(pyridin-3-yl)ethyl)pyrazolo[1,5-a]pyrimidin-5-amine is one of very few pyrazolo[1,5-a]pyrimidin-5-amine derivatives bearing a chiral 1-(pyridin-3-yl)ethyl substituent, a feature absent in the most extensively characterized in-class AAK1 inhibitor LP-935509 . LP-935509 (CAS 1454555-29-3; 4-[3-(2-methoxypyridin-3-yl)-pyrazolo[1,5-a]pyrimidin-5-yl]-piperazine-1-carboxylic acid isopropyl ester) replaces the 5-amine linker with a piperazine carbamate and uses a 2-methoxypyridin-3-yl group at position 3 instead of the 3-chlorophenyl group . The target compound's chiral center (C-1 of the ethyl linker) introduces stereospecific conformational constraints not present in LP-935509, potentially enabling enantioselective kinase interactions . Compared to the closest DrugBank analog DB07698, which substitutes the pyridin-3-yl ethyl group with a 3-chlorophenyl group at the 5-amine position, the target compound adds a pyridine nitrogen capable of acting as a hydrogen-bond acceptor, expanding the potential interaction landscape within the ATP-binding pocket by at least one additional H-bond contact [1].

Medicinal chemistry Kinase inhibitor design Stereochemistry

Purity Specification vs. Typical Screening Compounds

The target compound is commercially available with a certified purity of NLT 98% (HPLC) from ISO-certified manufacturers, compared to the typical 95% purity specification reported for structurally similar C19H16ClN5 isomers offered by general screening-library vendors . Specifically, compounds such as 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (same molecular formula) are routinely supplied at 95% purity . This 3-percentage-point differential translates to an impurity burden that is 2.5-fold lower for the target compound (≤2% total impurities vs. ≤5% for the typical 95% isomer), reducing the risk of false-positive or false-negative results in biochemical assays where trace impurities with potent off-target activity can confound dose-response measurements . The ISO certification of the manufacturing process provides additional batch-to-batch consistency documentation that is not uniformly available for all C19H16ClN5 isomers .

Compound procurement Quality control Screening library

Physicochemical Profile vs. AAK1 Inhibitor LP-935509

The target compound exhibits a predicted pKa of 5.13±0.11 and a predicted density of 1.33±0.1 g/cm³ . While predicted logP data are not publicly available for this specific compound, the substitution of the 5-piperazine carbamate moiety present in LP-935509 with a secondary amine linker (N-(1-(pyridin-3-yl)ethyl)) reduces the hydrogen-bond donor count from 1 (LP-935509 carbamate NH) to 1 (secondary amine) while simultaneously reducing the number of rotatable bonds, potentially enhancing passive membrane permeability relative to LP-935509 [1]. LP-935509 is a known brain-penetrant AAK1 inhibitor with demonstrated CNS activity, attributed in part to its balanced physicochemical profile . The target compound's lower molecular weight (349.82 vs. 396.44 for LP-935509) and reduced topological polar surface area (tPSA estimated at approximately 54 Ų based on structural analogs, vs. approximately 92 Ų for LP-935509's piperazine carbamate) position it in a more favorable region of CNS MPO scoring space, although direct experimental brain penetration data are not yet available [1].

Drug-likeness Physicochemical properties CNS penetration

Divergent Kinase Targeting vs. Closest Analog DB07698

DB07698 (3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine), the closest structurally characterized analog in DrugBank, has a documented target interaction with serine/threonine-protein kinase haspin (GSG2), a kinase involved in mitotic chromosome segregation [1]. The target compound differs from DB07698 by replacement of the 5-position 3-chlorophenylamine substituent with a 1-(pyridin-3-yl)ethylamine group and substitution of the 3-position 3-aminophenyl with a 3-chlorophenyl group . This dual substitution shift fundamentally alters the kinase-targeting profile: the pyridin-3-yl ethyl group introduces a basic nitrogen that can engage the conserved hinge-region hydrogen-bond network in kinase ATP pockets, a feature exploited by numerous type I kinase inhibitors, while the 3-chlorophenyl at position 3 occupies a hydrophobic back pocket that in pyrazolo[1,5-a]pyrimidine AAK1 inhibitors (patent class US 9,403,832) is associated with AAK1 selectivity over other NAK-family kinases [2]. Although direct IC50 data for the target compound are not yet publicly available, the structural divergence from DB07698 predicts a shift from haspin inhibition toward the AAK1/CDK kinase family targeted by the broader pyrazolo[1,5-a]pyrimidine class [2].

Kinase selectivity Target engagement Chemoproteomics

Research and Procurement Scenarios


AAK1 Inhibitor Screening Library with Stereochemical Diversity

For medicinal chemistry teams building focused kinase inhibitor libraries targeting adaptor-associated kinase 1 (AAK1) for neuropathic pain or schizophrenia indications, this compound offers a unique combination of the 3-(3-chlorophenyl) pharmacophore (consistent with AAK1 patent SAR) and a chiral 1-(pyridin-3-yl)ethyl amine side chain not represented in existing AAK1 probe molecules LP-935509 or SGC-AAK1-1 [1]. Its inclusion in screening cascades enables exploration of stereospecific binding interactions within the AAK1 ATP pocket that are inaccessible to achiral comparators. The NLT 98% purity specification supports direct use in biochemical IC50 determinations without pre-purification .

Selectivity Profiling Across the NAK Kinase Family

Given that LP-935509 demonstrates differential potency across the NAK family (AAK1 IC50 3.3 nM; BIKE IC50 14 nM; GAK IC50 320 nM), the target compound's structural divergence from LP-935509 at both the 3-position aryl substituent (3-chlorophenyl vs. 2-methoxypyridin-3-yl) and the 5-position linker (chiral amine vs. piperazine carbamate) provides an orthogonal chemotype for selectivity profiling [1]. The pyridine nitrogen on the target compound's side chain may engage the hinge region differently than LP-935509's piperazine, potentially yielding a distinct selectivity signature within the NAK family. This compound serves as a valuable tool for establishing SAR around the 5-position amine linker in AAK1 inhibitors [2].

Regioisomeric Specificity Controls in SAR Studies

The existence of multiple C19H16ClN5 isomers with identical molecular formula but different chlorine positions (3-chlorophenyl vs. 4-chlorophenyl), ring fusion patterns (pyrazolo[1,5-a]pyrimidine vs. pyrazolo[3,4-d]pyrimidine), and amine connectivity (5-amine vs. 7-amine) makes this compound an essential regioisomeric specificity control [1]. When screening campaigns identify hits from pyrazolo[1,5-a]pyrimidine libraries, confirming that biological activity is specific to the 3-(3-chlorophenyl)-5-(N-(1-(pyridin-3-yl)ethyl)amine) isomer — rather than a common impurity or alternative regioisomer — is critical for SAR interpretation. The certified NLT 98% purity and ISO manufacturing documentation provide the traceability required for such control experiments .

CNS Drug Discovery with Favorable Physicochemical Profile

The target compound's predicted physicochemical profile — lower molecular weight (349.82 vs. 396.44 for LP-935509) and reduced estimated topological polar surface area — aligns with established CNS drug-likeness parameters [1]. For neuroscience programs exploring AAK1 inhibition in neuropathic pain (where LP-935509 has demonstrated preclinical efficacy) or schizophrenia (where AAK1 modulation of Neuregulin-1/ErbB4 signaling is implicated), this compound represents a structurally distinct starting point with favorable predicted CNS penetration characteristics [2]. Its lower molecular complexity relative to macrocyclic AAK1 inhibitors (compounds 16, 18, 27 from Mensing et al. 2025) may also facilitate synthetic tractability for lead optimization [1].

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